molecular formula C43H68O16 B12785369 Digoxin monoacetate CAS No. 11003-65-9

Digoxin monoacetate

Cat. No.: B12785369
CAS No.: 11003-65-9
M. Wt: 841.0 g/mol
InChI Key: XYKOKESABLAEJW-KITUTKFSSA-N
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Properties

CAS No.

11003-65-9

Molecular Formula

C43H68O16

Molecular Weight

841.0 g/mol

IUPAC Name

acetic acid;3-[(3S,5R,8R,9S,10S,12R,13S,17R)-3-[(2S,4S,5S,6R)-5-[(2R,4S,5S,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C41H64O14.C2H4O2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-2(3)4/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;1H3,(H,3,4)/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33-,34-,35-,36-,37-,38-,39+,40+,41?;/m1./s1

InChI Key

XYKOKESABLAEJW-KITUTKFSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of digoxin monoacetate involves several steps, starting from the extraction of digoxin from the foxglove plant. The process typically includes:

    Extraction: Digoxin is extracted from the leaves of Digitalis lanata using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate digoxin.

    Acetylation: Digoxin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.

Chemical Reactions Analysis

Digoxin monoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Digoxin monoacetate has several applications in scientific research:

Mechanism of Action

Digoxin monoacetate exerts its effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing myocardial contractility. Additionally, this compound has autonomic effects, including increased vagal tone and reduced sympathetic outflow, which contribute to its therapeutic effects in heart conditions .

Comparison with Similar Compounds

Digoxin monoacetate can be compared with other cardiac glycosides such as:

This compound is unique due to its specific acetylation, which may influence its pharmacokinetic properties and potentially offer different therapeutic benefits or side effects compared to other cardiac glycosides.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Digoxin monoacetate in laboratory settings?

  • Answer : Synthesis should follow protocols optimized for cardiac glycosides, including acetylation of digoxin under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% as per industry standards ), and mass spectrometry (MS) for molecular weight verification (e.g., 622.7 g/mol with acetic acid ). Experimental sections must detail reagent quantities, reaction conditions, and calibration parameters to ensure reproducibility .

Q. How can researchers ensure the stability of this compound during long-term storage for experimental use?

  • Answer : Stability testing should include accelerated degradation studies under varying temperatures (4°C, -20°C) and humidity levels. Use HPLC to monitor degradation products (e.g., free p-nitroaniline ≤0.5% ). Storage in inert, airtight containers with desiccants is critical. Material Safety Data Sheets (MSDS) should guide handling to prevent hydrolysis or photodegradation .

Q. What analytical techniques are most reliable for assessing this compound purity in complex biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying this compound in plasma or tissue homogenates, as demonstrated in permeability assays using Caco-2 cell monolayers . Validate methods with calibration curves and internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate pharmacokinetic interactions between this compound and P-glycoprotein inhibitors?

  • Answer : Employ bidirectional transport assays in MDCKII-MDR1 or Caco-2 cell models to measure apparent permeability (Papp). Pre-treat cells with inhibitors (e.g., phorbol esters) and quantify this compound via LC-MS/MS . Include controls for passive diffusion and validate results with inhibition constants (Km) from enzyme kinetics . Adjust for confounding variables like serum protein binding using equilibrium dialysis .

Q. What statistical approaches address contradictory findings in this compound’s efficacy across preclinical models?

  • Answer : Perform meta-analyses with stratification by model type (e.g., in vitro vs. in vivo) and covariates (e.g., cardiac function status ). Use Cox proportional hazard models to assess mortality risk and propensity-score matching to reduce bias in observational data . Report heterogeneity metrics (e.g., I²) and sensitivity analyses to evaluate robustness .

Q. How can researchers optimize dose-response studies of this compound in atrial fibrillation models?

  • Answer : Conduct concentration-response curves in isolated cardiomyocytes or Langendorff-perfused hearts. Measure electrophysiological parameters (e.g., action potential duration) at varying doses (e.g., 0.125 mg/day clinical equivalent ). Use nonlinear regression to calculate EC₅₀ values and compare with serum digoxin concentrations from clinical cohorts .

Q. What strategies mitigate limitations in retrospective studies on this compound toxicity?

  • Answer : Retrospective chart reviews should exclude acute toxicity cases and standardize criteria (e.g., serum levels >2.0 ng/mL ). Collect longitudinal data on renal function, concomitant medications, and hemodynamic outcomes. Apply multivariable adjustment for confounders like age and comorbidities .

Methodological Best Practices

  • Data Interpretation : Avoid adjusting experimental data to fit theoretical models; instead, use mechanistic studies (e.g., knockin/knockout models) to validate hypotheses .
  • Literature Review : Systematically catalog all genes, pathways, and compounds related to this compound using Boolean search strategies and database mining to ensure comprehensive coverage .
  • Graphical Abstracts : For manuscripts, design figures highlighting 2–3 key chemical interactions without overloading with structures or numerical data .

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